molecular formula C14H17F3N2O2 B3158610 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid CAS No. 859282-11-4

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid

Cat. No. B3158610
CAS RN: 859282-11-4
M. Wt: 302.29 g/mol
InChI Key: ZCQQMOIFWQOICM-UHFFFAOYSA-N
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Description

“4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C13H20Cl2N2O2 . It is also known by other names such as “4-4-methylpiperazin-1-yl methyl benzoic acid dihydrochloride” and "4-4-methyl-1-piperazinyl methyl benzoic acid dihydrochloride" .


Synthesis Analysis

The synthesis of this compound can be achieved through direct reductive alkylation of 1-methylpiperazine in the presence of triacetoxy sodium borohydride . This process is simple and efficient, yielding 95–99% of the product . It is also easy to scale up for large-scale synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl . The InChI Key for this compound is ISHROKOWRJDOSN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It has a molecular weight of 307.22 g/mol . The compound has a high purity, typically ≥98.0% as determined by HPLC .

Scientific Research Applications

Synthesis Methods

  • A practical synthesis method for 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid is reported, offering high yields and scalability. This synthesis is significant for producing the key synthetic intermediate of imatinib, a notable pharmaceutical compound (Koroleva et al., 2012).
  • Another method involves synthesizing 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride, highlighting the influence of various agents on the synthesis process. This technique emphasizes the importance of reaction conditions and material ratios for optimal yields (Lu Xiao-qin, 2010).

Chemical Properties and Interactions

  • The compound forms a salt when co-crystallized with picric acid, adopting an 'L-shaped' conformation. This study reveals insights into the molecular geometry and hydrogen bonding patterns, which are crucial for understanding its chemical behavior (Li et al., 2009).

Application in Novel Compound Synthesis

  • It serves as a precursor in synthesizing new derivatives like benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]benzazepine derivatives. These compounds have potential applications in various fields, including medicinal chemistry (Kohara et al., 2002).
  • The molecule is used in creating new amides of the N-methylpiperazine series, highlighting its versatility in synthesizing a variety of chemical structures with potential pharmaceutical applications (Koroleva et al., 2011).

Structural Analysis and Interaction Studies

  • Structural and interaction studies of two benzoic acids, including derivatives of 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid, reveal the significance of structural motifs and non-covalent interactions. These studies are crucial for understanding the biological activities of these compounds (Dinesh, 2013).

properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-18-4-6-19(7-5-18)9-11-3-2-10(13(20)21)8-12(11)14(15,16)17/h2-3,8H,4-7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQQMOIFWQOICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid

CAS RN

859282-11-4
Record name 4-((4-Methyl-1-piperazinyl)methyl)-3-(trifluoromethyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859282114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((4-METHYL-1-PIPERAZINYL)METHYL)-3-(TRIFLUOROMETHYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z0HZM0V8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate (330 mg, 0.96 mmol) and sodium hydroxide solution (1.5 M) in water/methanol (15/5 mL) were stirred at room temperature for 5 hours. The mixture was concentrated and acidified with aqueous hydrochloric acid until a white solid formed. The mixture was lyophilized to give a white solid (600 mg, contains salt).
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330 mg
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Synthesis routes and methods II

Procedure details

To a solution of 4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoic acid ethyl ester 37 (21 mg, 0.064 mmol) in ethanol (5 mL) was added 2N NaOH (0.318 mL, 0.636 mmol). The resulting mixture was stirred at rt for 2 h. The reaction mixture was acidified with 2N HCl solution and concentrated in vacuo to give the crude 4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoic acid 38 (20 mg, 104%) which was used without further purification.
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0.318 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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